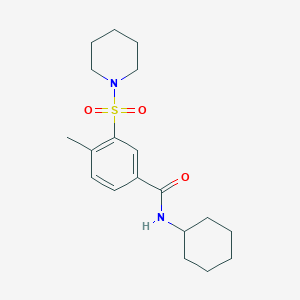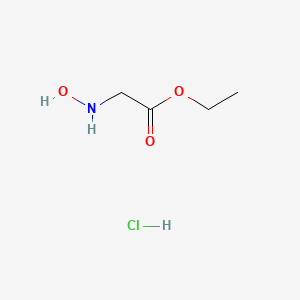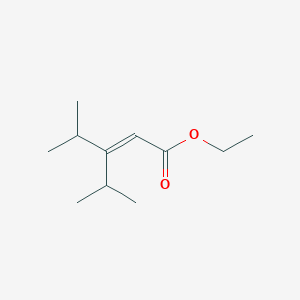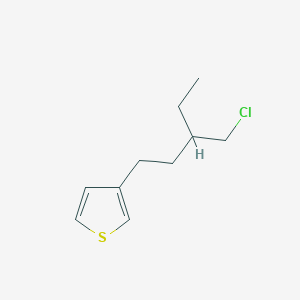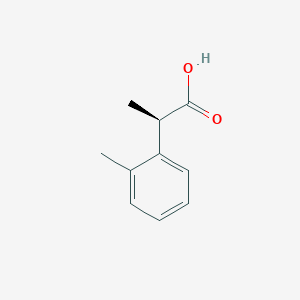
(R)-2-(o-Tolyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(o-Tolyl)propanoic acid is a chiral compound with significant importance in various fields of chemistry and industry. It is characterized by the presence of a tolyl group (a methyl-substituted phenyl group) attached to the second carbon of a propanoic acid chain. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that follows the Cahn-Ingold-Prelog priority rules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(o-Tolyl)propanoic acid typically involves the use of chiral catalysts to ensure the desired enantiomeric purity. One common method is the asymmetric hydrogenation of α,β-unsaturated carboxylic acids using chiral rhodium or ruthenium catalysts. Another approach is the enantioselective addition of organometallic reagents to prochiral ketones, followed by oxidation to form the carboxylic acid.
Industrial Production Methods: Industrial production of ®-2-(o-Tolyl)propanoic acid often employs large-scale asymmetric synthesis techniques. These methods are optimized for high yield and enantiomeric excess, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-2-(o-Tolyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学研究应用
®-2-(o-Tolyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of various functional materials.
作用机制
The mechanism of action of ®-2-(o-Tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation and pain. The compound’s chiral nature allows for selective binding to these enzymes, enhancing its therapeutic efficacy.
相似化合物的比较
(S)-2-(o-Tolyl)propanoic acid: The enantiomer of ®-2-(o-Tolyl)propanoic acid with different spatial arrangement and potentially different biological activity.
2-(p-Tolyl)propanoic acid: A structural isomer with the tolyl group in the para position, which may exhibit different chemical and biological properties.
2-Phenylpropanoic acid: A related compound with a phenyl group instead of a tolyl group, used in similar applications but with distinct characteristics.
Uniqueness: ®-2-(o-Tolyl)propanoic acid is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and structural isomers. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
属性
分子式 |
C10H12O2 |
|---|---|
分子量 |
164.20 g/mol |
IUPAC 名称 |
(2R)-2-(2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O2/c1-7-5-3-4-6-9(7)8(2)10(11)12/h3-6,8H,1-2H3,(H,11,12)/t8-/m1/s1 |
InChI 键 |
MQHULLOCAJMXJU-MRVPVSSYSA-N |
手性 SMILES |
CC1=CC=CC=C1[C@@H](C)C(=O)O |
规范 SMILES |
CC1=CC=CC=C1C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one](/img/structure/B13573632.png)


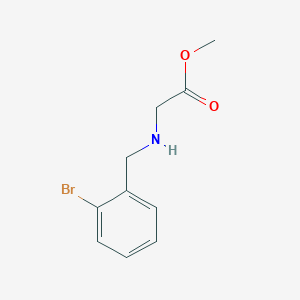
![2-{6-[2-(Dimethylamino)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-aminetrihydrochloride](/img/structure/B13573651.png)
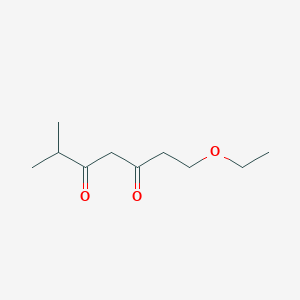
![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)
